2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is a chemical compound known for its unique structure and properties. It contains a bromophenyl group, an ethanesulfonyl group, and a pyridine ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 4-bromophenyl ethanesulfonyl chloride with pyridine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, while the sulfonyl group can participate in redox reactions. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromoacetophenone: Similar in structure but lacks the sulfonyl and pyridine groups.
4-Bromobenzoyl chloride: Contains a bromophenyl group but differs in the functional groups attached.
Uniqueness
2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is unique due to its combination of a bromophenyl group, an ethanesulfonyl group, and a pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
60264-08-6 |
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Molecular Formula |
C13H12BrNO3S |
Molecular Weight |
342.21 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)ethylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H12BrNO3S/c1-10(11-5-7-12(14)8-6-11)19(17,18)13-4-2-3-9-15(13)16/h2-10H,1H3 |
InChI Key |
XHTYTRJQTACTIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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